molecular formula C27H30N2O B5974653 1-(2,3-dimethylphenyl)-4-(3,3-diphenylpropanoyl)piperazine

1-(2,3-dimethylphenyl)-4-(3,3-diphenylpropanoyl)piperazine

Cat. No. B5974653
M. Wt: 398.5 g/mol
InChI Key: JVPNIHZZHXYEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-4-(3,3-diphenylpropanoyl)piperazine, also known as DPI-3290, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of 1-(2,3-dimethylphenyl)-4-(3,3-diphenylpropanoyl)piperazine is not fully understood, but it is believed to involve modulation of neurotransmitter systems in the brain. Specifically, it has been shown to inhibit the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synapse. This effect may contribute to its potential antidepressant and anxiolytic properties.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, 1-(2,3-dimethylphenyl)-4-(3,3-diphenylpropanoyl)piperazine has been found to exhibit a range of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,3-dimethylphenyl)-4-(3,3-diphenylpropanoyl)piperazine is that it has been extensively studied in preclinical models, allowing for a better understanding of its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to develop targeted therapies based on this compound.

Future Directions

There are several potential future directions for research on 1-(2,3-dimethylphenyl)-4-(3,3-diphenylpropanoyl)piperazine. One area of interest is its potential as a treatment for addiction, particularly in relation to its effects on dopamine uptake. Another potential direction is the development of more targeted therapies based on a better understanding of its mechanism of action. Additionally, further research is needed to fully elucidate its biochemical and physiological effects, particularly in relation to its potential as a neuroprotective agent.

Synthesis Methods

The synthesis of 1-(2,3-dimethylphenyl)-4-(3,3-diphenylpropanoyl)piperazine involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 3,3-diphenylpropanoic acid chloride in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic steps to yield the final compound.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-(3,3-diphenylpropanoyl)piperazine has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to exhibit a range of pharmacological activities, including inhibition of dopamine uptake and modulation of serotonin receptors. These effects make it a promising candidate for the treatment of various neurological disorders, including depression, anxiety, and addiction.

properties

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O/c1-21-10-9-15-26(22(21)2)28-16-18-29(19-17-28)27(30)20-25(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-15,25H,16-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPNIHZZHXYEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one

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